![molecular formula C19H21N3O3 B2455667 Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3'-indoline]-3-carb oxylate CAS No. 134589-88-1](/img/structure/B2455667.png)

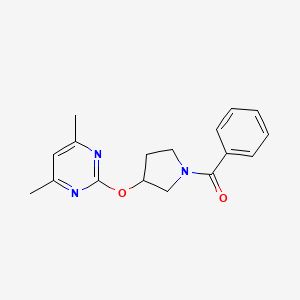

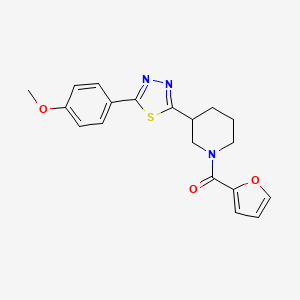

Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3'-indoline]-3-carb oxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

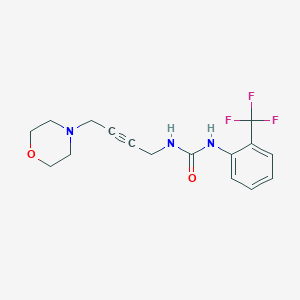

This compound is a spiro compound, which means it has two rings that share a single atom. The rings in this case are a hexahydroquinoline and an indoline. The presence of an amino group (-NH2) and a carboxylate group (-COO-) could potentially give this compound interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the two cyclic structures, possibly through a cyclization reaction. The exact method would depend on the starting materials and the specific conditions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the two rings. The spiro junction could potentially create some interesting stereochemistry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino and carboxylate groups. These could potentially act as nucleophiles in reactions. The compound could also undergo reactions at the spiro junction or at the carbonyl group of the carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and stereochemistry .Mechanism of Action

Target of Action

The primary targets of Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate are DNA gyrase and Cyclin-Dependent Kinase 6 (CDK6) . DNA gyrase is an enzyme that introduces supercoils into DNA. CDK6 is a protein kinase involved in the regulation of the cell cycle.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It regulates the antimicrobial potential via inhibition of DNA gyrase and anticancer potential via inhibition of CDK6 . The inhibition of these targets leads to changes in cellular processes, affecting both bacterial and cancer cells.

Result of Action

The result of the compound’s action is the potential antibacterial and anticancer activities . By inhibiting DNA gyrase, it can kill bacteria or inhibit their growth. By inhibiting CDK6, it can potentially kill cancer cells or prevent them from dividing and proliferating .

properties

IUPAC Name |

ethyl 2'-amino-2-oxospiro[1H-indole-3,4'-5,6,7,8-tetrahydro-1H-quinoline]-3'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-2-25-17(23)15-16(20)21-13-9-5-3-7-11(13)19(15)12-8-4-6-10-14(12)22-18(19)24/h4,6,8,10,21H,2-3,5,7,9,20H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHULSYQZSJGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C13C4=CC=CC=C4NC3=O)CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3'-indoline]-3-carb oxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2455592.png)

![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)

![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2455606.png)

![2,3-Dihydrobenzo[b]furan-2-carboxamide](/img/structure/B2455607.png)